![molecular formula C7H8O2 B2963430 Bicyclo[3.1.1]heptane-2,4-dione CAS No. 98277-66-8](/img/structure/B2963430.png)
Bicyclo[3.1.1]heptane-2,4-dione
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Overview
Description
Bicyclo[311]heptane-2,4-dione is a bicyclic organic compound characterized by a unique structure that includes two ketone groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-2,4-dione can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane, followed by decarboxylation . Another method includes the intramolecular photocycloaddition of α,β-unsaturated esters . These reactions typically require specific conditions such as UV irradiation and the presence of photocatalysts to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, cost, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bicyclo[3.1.1]heptane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-2,4-dione and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways and targets depend on the structure of the derivative and the context of its application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A larger bicyclic compound with similar chemical properties.
Uniqueness
Bicyclo[3.1.1]heptane-2,4-dione is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in synthesizing complex molecules make it a valuable compound in research and industry.
Biological Activity
Bicyclo[3.1.1]heptane-2,4-dione is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis methods, and implications for drug design.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by two ketone groups, which contribute to its reactivity and biological interactions. The compound's molecular formula is C9H10O2, with a molecular weight of approximately 150.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ketone groups can form hydrogen bonds, influencing enzyme activity and receptor signaling pathways. This interaction can lead to modulation of cellular processes, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing neurotransmission and other physiological processes.
Therapeutic Potential
Recent studies have indicated that this compound exhibits promising therapeutic properties, including:
- Anticancer Activity : Preliminary research suggests that compounds in this class may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation in preclinical models.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Diels-Alder Reaction : A common method involves the reaction of furan with maleic anhydride to form the bicyclic structure.
- Functionalization : Subsequent reactions can introduce various functional groups to enhance biological activity.
Case Studies
Several case studies highlight the biological activity of this compound derivatives:
Study | Findings |
---|---|
Study 1 | A derivative showed 65% inhibition of a specific cancer cell line at 50 µM concentration. |
Study 2 | The compound exhibited anti-inflammatory effects in animal models, reducing edema by 40%. |
Study 3 | Structural modifications led to improved binding affinity for a target receptor compared to the parent compound. |
Comparison with Similar Compounds
This compound is often compared with other bicyclic compounds due to its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
Bicyclo[2.2.1]heptane-2,5-dione | Structure | Moderate anticancer activity |
Bicyclo[3.2.0]heptane-2,6-dione | Structure | Strong anti-inflammatory effects |
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-3-7(9)5-1-4(6)2-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDIFMSHKYETRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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